4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid

Catalog No.
S6611419
CAS No.
92450-99-2
M.F
C9H17NO5
M. Wt
219.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic ac...

CAS Number

92450-99-2

Product Name

4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid

IUPAC Name

4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid

Molecular Formula

C9H17NO5

Molecular Weight

219.23 g/mol

InChI

InChI=1S/C9H17NO5/c1-14-6-7-15-5-4-10-8(11)2-3-9(12)13/h2-7H2,1H3,(H,10,11)(H,12,13)

InChI Key

UUIPMYYGFUMVPD-UHFFFAOYSA-N

SMILES

COCCOCCNC(=O)CCC(=O)O

Canonical SMILES

COCCOCCNC(=O)CCC(=O)O

4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid is a synthetic organic compound characterized by its unique structure, which includes a butanoic acid backbone with a ketone group and an amine functional group. This compound is notable for its 2-methoxyethoxyethylamino substituent, which contributes to its solubility and potential biological activity. The molecular formula of this compound is C11H19NO5C_{11}H_{19}NO_5, and it has a molecular weight of approximately 243.28 g/mol. Its chemical structure allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry.

The mechanism of action of mPEG-COOH depends on its application. Here are two common mechanisms:

  • Enhanced Solubility

    When conjugated to a hydrophobic (water-repelling) drug molecule, mPEG-COOH's hydrophilic PEG chain can improve the drug's solubility in water, facilitating its delivery within the body [].

  • Reduced Immunogenicity

    mPEG-COOH conjugation can mask the surface of drugs or nanoparticles, preventing the immune system from recognizing them as foreign and reducing unwanted immune responses [].

mPEG-COOH is generally considered a safe biocompatible material with low toxicity []. However, some potential hazards to consider include:

  • Dosage Dependence: As with any substance, high doses might lead to unforeseen side effects.
  • Allergic Reactions: While rare, allergic reactions to PEG have been reported.

Drug Delivery

PEGylation, the process of attaching polyethylene glycol (PEG) molecules to drugs, proteins, or other biomolecules, is a common strategy in drug delivery research. alpha-Methoxy-omega-carboxylic acid poly(ethylene glycol) (PEG-WM 20,000 Dalton) due to its size and functional groups, shows promise in this field. The large size of PEG-WM 20,000 can increase the circulation time of drugs in the body, potentially improving their efficacy and reducing dosing frequency []. Additionally, the carboxylic acid group on one end allows for conjugation to biomolecules, while the methoxy group on the other end provides a hydrophilic character, enhancing water solubility.

Here are some specific applications of PEG-WM 20,000 in drug delivery research:

  • Encapsulation of therapeutics: PEG-WM 20,000 can be used to create polymeric nanoparticles for drug encapsulation. These nanoparticles can improve drug delivery to specific tissues and reduce side effects.
  • Protein modification: PEG-WM 20,000 can be conjugated to therapeutic proteins to extend their half-life in circulation and improve their stability [].

Bioconjugation

Bioconjugation refers to the chemical linking of molecules to biological molecules like proteins, peptides, or antibodies. PEG-WM 20,000 with its carboxylic acid group is a valuable tool for bioconjugation due to its ability to form stable amide bonds with primary amines present on biomolecules. This allows researchers to attach various functionalities to biological molecules for diverse applications.

Here are some examples of bioconjugation using PEG-WM 20,000:

  • Surface modification of biomaterials: PEG-WM 20,000 can be used to modify the surface of biomaterials, such as implants or biosensors, to improve their biocompatibility and reduce rejection by the body.
  • Targeted drug delivery: PEG-WM 20,000 can be used to attach targeting moieties (molecules that recognize specific cells) to drugs or nanoparticles, enabling targeted delivery to diseased tissues [].

  • Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can yield amines or alcohols when treated with reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The amine moiety can participate in nucleophilic substitution reactions, allowing the introduction of various substituents.

These reactions are significant for modifying the compound for specific applications in research and industry.

The biological activity of 4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid is currently under investigation. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Properties: Potential efficacy against certain bacterial strains.
  • Anti-inflammatory Effects: Possible modulation of inflammatory pathways, making it a candidate for therapeutic applications.

Research continues to explore its interactions with specific enzymes and receptors, contributing to our understanding of its pharmacological potential.

The synthesis of 4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid typically involves multi-step organic reactions:

  • Starting Material Preparation: The synthesis begins with commercially available precursors.
  • Alkylation Reaction: The amine group is alkylated using 2-methoxyethanol under basic conditions to introduce the methoxyethoxy group.
  • Acylation Step: The resulting intermediate undergoes acylation with butyric anhydride or a similar reagent to form the final product.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity.

4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid has several potential applications:

  • Medicinal Chemistry: Investigated for its therapeutic properties, particularly in anti-inflammatory and antimicrobial contexts.
  • Chemical Research: Used as a building block in the synthesis of more complex organic molecules.
  • Material Science: Explored for its potential in developing specialty chemicals and materials due to its unique functional groups.

Studies on the interactions of 4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid with biomolecules are ongoing. These studies aim to elucidate:

  • Target Enzymes and Receptors: Identifying specific biological targets that the compound interacts with can help clarify its mechanism of action.
  • Biochemical Pathways: Understanding how this compound modulates biochemical pathways is crucial for assessing its therapeutic potential.

Several compounds share structural similarities with 4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-[3-(2-Methoxyethoxy)anilino]-4-oxobutanoic acidC13H17NO5C_{13}H_{17}NO_5Contains an aniline group; potential for different biological activity
4-(2-Methoxyethyl)amino-4-oxobutanoic acidC11H19NO5C_{11}H_{19}NO_5Lacks the ethylene glycol moiety; simpler structure
4-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoateC8H14NO5C_{8}H_{14}NO_5Hydroxy group introduces different reactivity patterns

The uniqueness of 4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid lies in its specific substituents, which may confer distinct biological activities compared to these similar compounds. Ongoing research will further clarify these distinctions and their implications in various fields, including medicinal chemistry and material science.

XLogP3

-1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

219.11067264 g/mol

Monoisotopic Mass

219.11067264 g/mol

Heavy Atom Count

15

Related CAS

92450-99-2

Dates

Modify: 2023-11-23

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